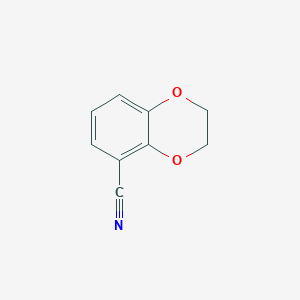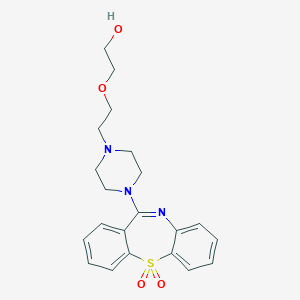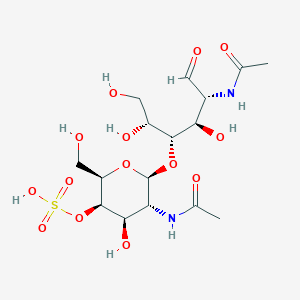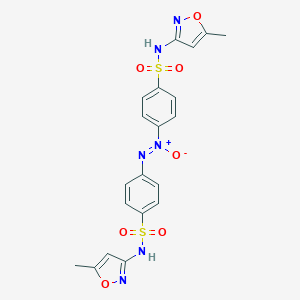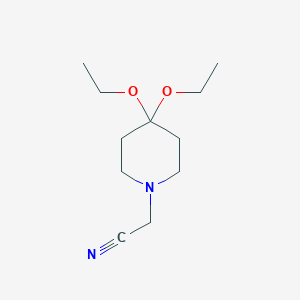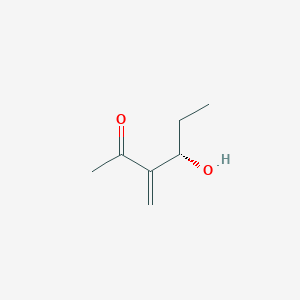
(4S)-4-Hydroxy-3-methylidenehexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Hydroxy-3-methylidenehexan-2-one, also known as HDMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
(4S)-4-Hydroxy-3-methylidenehexan-2-one has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines, resulting in the reduction of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (4S)-4-Hydroxy-3-methylidenehexan-2-one exhibits significant antioxidant and anti-inflammatory effects in vitro and in vivo. (4S)-4-Hydroxy-3-methylidenehexan-2-one has been found to protect against oxidative stress-induced cell death, reduce inflammation in animal models of colitis, and improve cognitive function in aging mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4S)-4-Hydroxy-3-methylidenehexan-2-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that (4S)-4-Hydroxy-3-methylidenehexan-2-one is relatively expensive compared to other chiral building blocks, which may limit its widespread use in organic synthesis.
Direcciones Futuras
Future research on (4S)-4-Hydroxy-3-methylidenehexan-2-one could focus on its potential applications in the development of natural health products, as well as its use as a precursor for the synthesis of pharmaceuticals. Additionally, further studies could investigate the potential of (4S)-4-Hydroxy-3-methylidenehexan-2-one in the treatment of neurodegenerative diseases and cancer.
Métodos De Síntesis
(4S)-4-Hydroxy-3-methylidenehexan-2-one can be synthesized through the reaction of 4-hydroxy-3-methylbut-2-en-1-yl acetate with methylmagnesium bromide in the presence of a copper catalyst. This method has been optimized to yield high purity (4S)-4-Hydroxy-3-methylidenehexan-2-one with a yield of up to 85%.
Aplicaciones Científicas De Investigación
(4S)-4-Hydroxy-3-methylidenehexan-2-one has been studied for its potential applications in various fields, including as a flavoring agent, a precursor for the synthesis of pharmaceuticals, and as a chiral building block for organic synthesis. Additionally, (4S)-4-Hydroxy-3-methylidenehexan-2-one has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the development of natural health products.
Propiedades
Número CAS |
151061-58-4 |
|---|---|
Nombre del producto |
(4S)-4-Hydroxy-3-methylidenehexan-2-one |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(4S)-4-hydroxy-3-methylidenehexan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h7,9H,2,4H2,1,3H3/t7-/m0/s1 |
Clave InChI |
QJDSREBWOROHEM-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@@H](C(=C)C(=O)C)O |
SMILES |
CCC(C(=C)C(=O)C)O |
SMILES canónico |
CCC(C(=C)C(=O)C)O |
Sinónimos |
2-Hexanone, 4-hydroxy-3-methylene-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



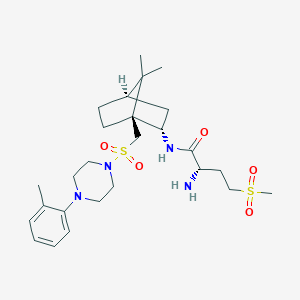
![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)
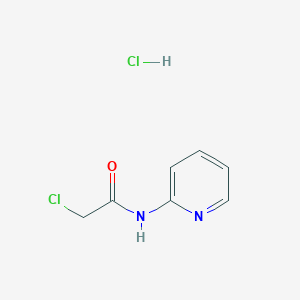
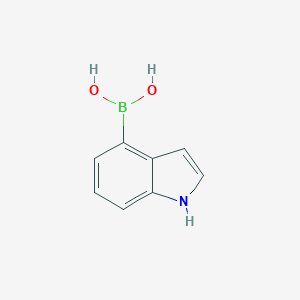
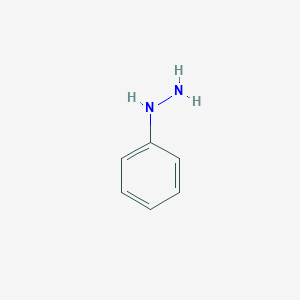
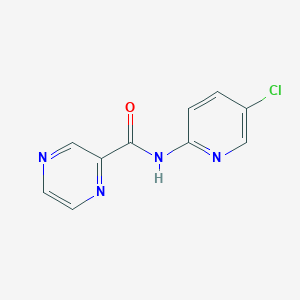
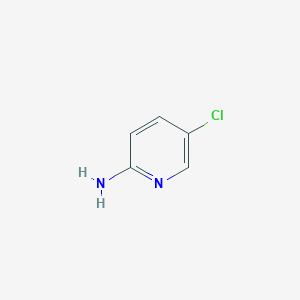
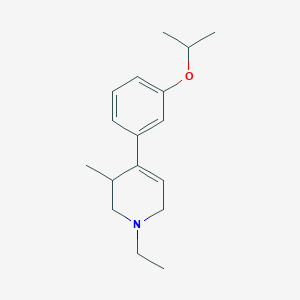
![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
